molecular formula C7H15O2P B8277539 Ethyl cyclopropylmethyl(methyl)phosphinate

Ethyl cyclopropylmethyl(methyl)phosphinate

Cat. No. B8277539
M. Wt: 162.17 g/mol
InChI Key: NVNRJLNMWCHIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05190934

Procedure details

A suspension of 2.22 g of sodium hydride (80% in oil) in 50 ml of anhydrous tetrahydrofuran under an inert atmosphere at 20° is treated with 50 ml of an anhydrous tetrahydrofuran solution of 7.24 g of ethyl (methyl)phosphinate at such a rate so that the temperature does not exceed 25°. After the addition is complete the resulting suspension is stirred for 1 hour at room temperature before slow addition of 10.0 g of bromomethylcyclopropane. The reaction mixture is stirred for a further 3 hours at 20° cooled in an ice/water bath and 100 ml of water added carefully. The clear solution is then partitioned between dichloromethane and water. Separation of the organic layer followed by drying and removal of the solvent affords a pale yellow oil. Distillation under high vacuum affords ethyl cyclopropylmethyl(methyl)phosphinate of b.p. 100° C. (10-1 mbar); 1H-NMR (CDCl3): δ (ppm)=4.04 (2H, m, CH2OP) 1.66 (2H, d, CH2P), 1.47 (3H, d, CH3), 1.30 (3H, t, CH3) 0.88 (1H, m, CH), 0.55 (2H, m, CH2), 0.15 (2H, m, CH2).
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
7.24 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][PH:4](=[O:8])[O:5][CH2:6][CH3:7].Br[CH2:10][CH:11]1[CH2:13][CH2:12]1.O>O1CCCC1>[CH:13]1([CH2:12][P:4]([CH3:3])(=[O:8])[O:5][CH2:6][CH3:7])[CH2:11][CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1CC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
7.24 g
Type
reactant
Smiles
CP(OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 3 hours at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 25°
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
The clear solution is then partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
Separation of the organic layer
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
affords a pale yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)CP(OCC)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.